N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine
Description
The compound N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine is a 1,3,5-triazine derivative featuring:
- A central triazine core substituted with a 4-amino group.
- A piperazine ring linked via a methyl group at the 6-position, further substituted with a 4-methoxyphenyl group.
- A 3-chloro-4-methylphenylamine moiety at the 2-position.
The piperazine moiety enhances solubility and may facilitate receptor binding .
Properties
Molecular Formula |
C22H26ClN7O |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7O/c1-15-3-4-16(13-19(15)23)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)17-5-7-18(31-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
QRVMQIUAEISBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine typically involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)piperazine with 4-amino-6-chloromethyl-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazine Derivatives with Piperazine/Piperidine Substituents
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Key Differences :
- Piperazine substituent: 3-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target compound.
- Aromatic amine: 2,4-dimethylphenyl (lipophilic) vs. 3-chloro-4-methylphenyl (polar due to Cl).
- Impact : The 3-chlorophenyl group may reduce solubility compared to the 4-methoxyphenyl group, while the dimethylphenyl amine could increase hydrophobicity .
6-Aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amines
- Examples: 6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine. 6-(4-Methoxyphenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine.
- Key Differences :
- Piperidine (saturated 6-membered ring with one N) replaces piperazine (two N atoms).
- Substituents on the triazine core vary (Cl, OMe, CF₃).
- Impact : Piperidine lacks the secondary amine of piperazine, reducing hydrogen-bonding capacity. Chlorophenyl derivatives exhibit higher antileukemic activity compared to methoxy-substituted analogues .
Triazine Derivatives with Morpholine Substituents
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- Key Differences :
- Morpholine (oxygen-containing heterocycle) replaces piperazine.
- N-methyl and N-phenyl groups vs. the target compound’s chloro-methylphenylamine.
- The N-methyl group reduces steric hindrance compared to bulky aromatic amines .
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine
Pyrimidine and Oxadiazine Analogues
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine
- Key Differences :
- Pyrimidine core (two N atoms) vs. triazine (three N atoms).
- Ethoxycarbonylpiperazine and difluorobenzyl groups.
- Impact : Pyrimidines generally exhibit lower thermal stability than triazines. Fluorine substituents enhance metabolic stability .
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
Quinazoline and Imidazopyridine Derivatives
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine
- Key Differences: Quinazoline core fused with a benzene ring vs. triazine. Aminopyridinyl and p-tolyl substituents.
- Impact : Quinazolines often exhibit stronger DNA intercalation but higher molecular complexity, reducing bioavailability .
Biological Activity
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine is a complex organic compound belonging to the class of triazine derivatives. Its unique structure incorporates a triazine ring, piperazine moiety, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.
Structural Features
The structural features include:
- Triazine Ring : A core component that enhances stability and reactivity.
- Piperazine Group : Known for its role in enhancing biological activity through interactions with biological targets.
- Aromatic Substituents : Such as methoxyphenyl and chloromethyl groups that contribute to the compound's lipophilicity and potential receptor interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It appears to inhibit tumor cell proliferation through:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Studies have shown efficacy against different cancer cell lines, including breast and lung cancer models.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival or proliferation.
- Receptor Modulation : It may act on various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range from 10 to 50 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Activity in vitro
In vitro assays on human breast cancer cells revealed that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
| Study | Target | Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC: 10-50 µg/mL |
| Study 2 | Breast Cancer | 70% reduction in viability at 25 µM |
Synthetic Routes
The synthesis typically involves multiple steps:
- Reaction of Piperazine with Triazine Derivative : Under controlled conditions to form the core structure.
- Substituent Introduction : Incorporating methoxyphenyl and chloromethyl groups through nucleophilic substitution reactions.
Industrial Applications
Due to its biological properties, this compound has potential applications in:
- Pharmaceuticals : As a lead compound for drug development targeting infections and cancers.
- Agricultural Chemistry : Potential use as an agrochemical for pest control due to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
